furo[2,3-b]quinolin-4(9H)-one
Overview
Description
Furo[2,3-b]quinolin-4(9H)-one is a heterocyclic compound that belongs to the class of furoquinolines It is characterized by a fused ring system consisting of a furan ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-b]quinolin-4(9H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides, leading to the formation of 2-acyl-2,3-dihydro-furo[3,2-h]quinolines . Another method involves the use of 4-ethynyl-[1,3]dioxolo[4,5-c]quinolone as a key starting material, followed by Sonogashira (hetero)arylation and cyclization using methanesulfonic acid under metal-free conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-b]quinolin-4(9H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be facilitated by nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, including anticancer properties.
Medicine: Due to its anticancer properties, it is being explored as a potential therapeutic agent for cancer treatment.
Industry: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of furo[2,3-b]quinolin-4(9H)-one and its derivatives involves the induction of apoptosis in cancer cells. This is achieved through the disruption of mitotic processes, leading to mitotic arrest and mitotic catastrophe . The compound targets specific molecular pathways involved in cell division, making it effective against rapidly proliferating cancer cells.
Comparison with Similar Compounds
Furo[2,3-b]quinolin-4(9H)-one can be compared with other similar compounds such as:
Furo[3,2-c]quinoline: This compound also features a fused furan and quinoline ring system but differs in the position of the furan ring attachment.
Pyrrolo[2,3-b]quinoline: This compound contains a pyrrole ring fused to a quinoline ring, offering different chemical and biological properties.
Uniqueness: The uniqueness of this compound lies in its specific ring fusion pattern, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown promising results in anticancer research, making it a compound of significant interest.
Properties
IUPAC Name |
9H-furo[2,3-b]quinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c13-10-7-3-1-2-4-9(7)12-11-8(10)5-6-14-11/h1-6H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMAOCSBHJPUGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)OC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201048 | |
Record name | Furo(2,3-b)quinolin-4(9H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530-52-9 | |
Record name | Furo(2,3-b)quinolin-4(9H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furo(2,3-b)quinolin-4(9H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furo[2,3-b]quinolin-4(9H)-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHZ5PAK8WS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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